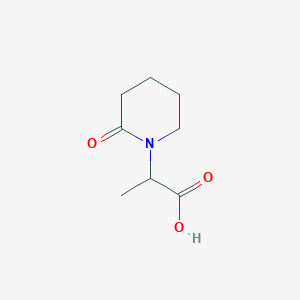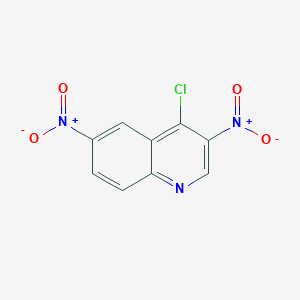
4-Chloro-3,6-dinitroquinoline
描述
4-Chloro-3,6-dinitroquinoline (CDNQ) is a chemical compound that has been widely used in scientific research due to its unique properties. CDNQ is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. It is a member of the quinoline family and is used in a variety of applications, including as a reagent in organic synthesis and as a probe for studying biological systems.
作用机制
The mechanism of action of 4-Chloro-3,6-dinitroquinoline is not fully understood, but it is believed to act as a redox-active compound that can generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The generation of ROS by this compound has been shown to induce cell death in a variety of cell types, including cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by generating ROS, which can cause damage to DNA and other cellular components. This compound has also been shown to induce autophagy (cellular self-digestion) in some cell types, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of using 4-Chloro-3,6-dinitroquinoline in lab experiments is its ability to generate ROS, which can be used to study the effects of oxidative stress on cells. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the generation of ROS by this compound can be non-specific, making it difficult to attribute specific effects to the compound.
未来方向
There are a number of potential future directions for research on 4-Chloro-3,6-dinitroquinoline. One area of interest is the development of new synthetic methods for this compound that can improve yield and purity. Another area of research is the development of new probes based on this compound that can be used to study different biological systems. Additionally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
科学研究应用
4-Chloro-3,6-dinitroquinoline has been used extensively in scientific research as a tool for studying biological systems. It has been shown to be an effective probe for studying the binding of proteins to DNA and RNA, as well as for studying the interactions between proteins and other biomolecules. This compound has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.
属性
IUPAC Name |
4-chloro-3,6-dinitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O4/c10-9-6-3-5(12(14)15)1-2-7(6)11-4-8(9)13(16)17/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUNTLDSIYMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



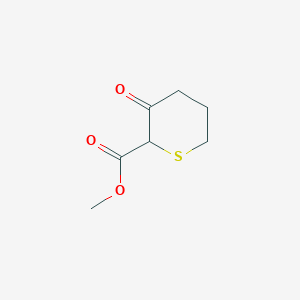

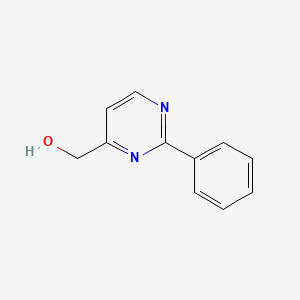

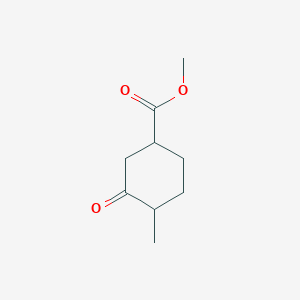


![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)




